molecular formula C14H13N3O B11987460 N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11987460
M. Wt: 239.27 g/mol
InChI Key: KAMFUVKDSMJFBF-MHWRWJLKSA-N
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Description

N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-methylbenzaldehyde. Its structure features a pyridine ring at position 2 and a p-tolyl (4-methylphenyl) group connected via an azomethine (-C=N-) linkage. Structural studies of related carbohydrazides often employ X-ray crystallography or spectroscopic methods, with SHELX software commonly used for refinement .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-5-7-12(8-6-11)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

KAMFUVKDSMJFBF-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2-Carbohydrazide

Pyridine-2-carbohydrazide (picolinoyl hydrazide) serves as the primary precursor. It is synthesized via hydrazinolysis of pyridine-2-carboxylic acid methyl ester. In a representative procedure, methyl picolinate is refluxed with excess hydrazine hydrate (80–100%) in methanol for 2–4 hours, yielding the hydrazide as a crystalline solid.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Time: 2–4 hours

  • Yield: 85–92%

Condensation with 4-Methylbenzaldehyde

The hydrazide undergoes condensation with 4-methylbenzaldehyde in a 1:1 molar ratio under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the azomethine (-C=N-) linkage.

Standard Protocol:

  • Dissolve pyridine-2-carbohydrazide (1.52 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) in 30 mL ethanol.

  • Reflux the mixture for 3–6 hours.

  • Cool to room temperature, filter the precipitated product, and wash with cold ethanol.

  • Recrystallize from methanol or ethanol to obtain pure crystals.

Optimization of Reaction Parameters

Solvent Selection

Methanol and ethanol are preferred due to their ability to dissolve both reactants and facilitate product precipitation upon cooling. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

Catalysis and pH Dependence

  • Base-Catalyzed Conditions: Addition of a catalytic amount of piperidine or acetic acid accelerates imine formation by stabilizing the transition state.

  • Neutral Conditions: Reactions proceed without catalysts but require longer reflux times (6–8 hours).

Temperature and Time

  • Optimal Temperature: Reflux temperatures (65–78°C) ensure complete conversion without decomposition.

  • Reaction Time: 3–6 hours, monitored by TLC until hydrazide consumption is complete.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:

    • N-H stretch: 3200–3300 cm⁻¹ (hydrazide moiety).

    • C=O stretch: 1650–1680 cm⁻¹ (amide carbonyl).

    • C=N stretch: 1590–1620 cm⁻¹ (azomethine).

  • ¹H NMR (DMSO-d₆):

    • δ 8.5–8.7 (s, 1H, -NH).

    • δ 8.2–8.4 (d, 1H, pyridine H-6).

    • δ 2.4 (s, 3H, -CH₃).

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms the E-configuration of the azomethine bond. Orthorhombic crystal systems with space group P2₁2₁2₁ are typical, as observed in analogous Schiff bases.

Crystallographic Data Table

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.3268
b (Å)7.2868
c (Å)28.272
Volume (ų)1303.4
Z4
Density (g/cm³)1.311

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scalable methods employ continuous flow reactors to enhance heat transfer and reduce reaction times. Precise control of residence time (10–15 minutes) and temperature (70–75°C) improves yield (>90%).

Purification Techniques

  • Recrystallization: Methanol or ethanol recrystallization achieves >98% purity.

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 1:3) isolates the product from unreacted aldehyde.

Comparative Analysis of Analogous Syntheses

Substituent Effects on Reactivity

Electron-donating groups (e.g., -CH₃) on the benzaldehyde ring enhance reaction rates by stabilizing the intermediate imine. For example, 4-methylbenzaldehyde reacts 1.3× faster than unsubstituted benzaldehyde under identical conditions.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone Isomerization: Prolonged heating may cause E-to-Z isomerization. Cooling immediately post-reflux minimizes this.

  • Oxidation: Anaerobic conditions (N₂ atmosphere) prevent oxidation of the hydrazide moiety.

Solvent Recovery

Ethanol is recycled via distillation, reducing production costs by 15–20% in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide typically involves a condensation reaction between isoniazid and 4-methylbenzaldehyde. The resulting compound features a pyridine ring connected via a double bond to a hydrazone functional group, which contributes to its reactivity and potential applications in various fields of research.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains highlights its potential in clinical applications.

Enzyme Inhibition

The azomethine group present in the compound allows for coordination with metal ions, which may modulate enzyme activities. This property has been explored for its potential in enzyme inhibition studies, particularly against targets involved in cancer proliferation and other diseases .

Metabolic Pathways

Recent studies have investigated the metabolic pathways of hydrazone derivatives, including this compound. These compounds can undergo metabolic oxidation reactions, leading to the formation of N-oxide metabolites, which may enhance their pharmacological profiles .

Antioxidant Activity

Preliminary investigations suggest that this compound possesses antioxidant properties, which could provide protective effects against oxidative stress in cells. This aspect is particularly relevant in the context of diseases associated with oxidative damage.

Material Science Applications

This compound has also found applications in materials science due to its ability to form stable complexes with transition metals. These properties can be utilized in developing new materials with specific electronic or optical characteristics.

Case Studies and Research Findings

StudyFocusFindings
Maia et al., 2014Antitumor ActivityDemonstrated significant inhibition of cancer cell lines by derivatives of the compound .
Coşkun et al., 2023Metabolic PathwaysIdentified N-oxide formation from hydrazone derivatives, enhancing their pharmacological activity .
Moldovan et al., 2011Antioxidant PropertiesSuggested potential protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide, highlighting substituent effects, biological activities, and coordination properties:

Compound Name (IUPAC) Substituents/R Groups Pyridine Position Key Properties/Biological Activities Reference
This compound 4-methylphenyl, methylidene 2 Cytotoxic against Mycobacterium; moderate solubility in DMSO/DMF
N′-[(1E)-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide 4-fluorophenyl, ethylidene 2 Enhanced electronic effects due to fluorine; unconfirmed bioactivity (CAS: 5521-91-5)
N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide 4-ethylphenyl, methylidene 2 Increased lipophilicity; potential pharmacokinetic advantages
N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide 6-fluoro-2-hydroxyquinolin-3-yl, methylidene 4 Cu(II) complex ligand; broad-spectrum antibacterial activity
E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide 5-nitrothiophen-2-yl, adamantane N/A Bulky adamantane group reduces solubility; nitro-thiophene enhances redox activity
6-(3,4-dichlorophenyl)-2-methyl-N'-((E)-(4-methylphenyl)methylidene)pyridine-3-carbohydrazide 3,4-dichlorophenyl, 2-methyl, methylidene 3 Antibacterial agent; higher melting point (110–112°C) due to dichloro substitution
N'-[(E)-(thiophen-2-yl)methylidene]pyridine-4-carbohydrazide thiophen-2-yl, methylidene 4 Coordinates metals via S and N; octahedral geometry in Fe(III)/Cu(II) complexes

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., -F in ) increase polarity and may enhance target binding but reduce lipophilicity. In contrast, the methyl group in the target compound balances lipophilicity and bioavailability .
  • Bulky substituents (e.g., adamantane in ) hinder solubility, whereas simpler aryl groups (e.g., 4-methylphenyl) improve membrane permeability .

Positional Isomerism :

  • Pyridine-2-carbohydrazides (e.g., target compound) exhibit distinct coordination behavior compared to pyridine-4-carbohydrazides (). The 2-position allows for steric flexibility in metal-ligand interactions, while the 4-position favors planar geometries .

Coordination Chemistry :

  • Thiophene-containing analogs () utilize sulfur for metal binding, forming stable octahedral complexes. The target compound lacks sulfur but may coordinate via azomethine nitrogen and carbonyl oxygen, as seen in related hydrazones .

Biological Performance :

  • The target compound’s cytotoxicity against Mycobacterium () is comparable to dichlorophenyl-substituted derivatives (), suggesting aryl substituents play a critical role in antimicrobial efficacy. Adamantane derivatives () show reduced activity due to poor solubility .

Biological Activity

N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide, a compound belonging to the hydrazone class, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including antibacterial and anticancer activities.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O
  • Molecular Weight : 244.26 g/mol

The compound features a pyridine ring substituted with a hydrazone moiety, which is critical for its biological activity. The structural formula is as follows:

Structure C6H4(CH=NC(=O)NHC5H4)\text{Structure }\text{C}_6\text{H}_4(\text{CH}=\text{N}-\text{C}(=O)-\text{NH}-\text{C}_5\text{H}_4)

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and pyridine-2-carbohydrazide under acidic conditions. The reaction can be summarized as follows:

  • Reactants : 4-methylbenzaldehyde + pyridine-2-carbohydrazide
  • Catalyst : Acid (e.g., acetic acid)
  • Condition : Heating under reflux

This process yields the target hydrazone compound, which can be purified through recrystallization.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing moderate activity against Gram-negative strains.

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this hydrazone. The compound was tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that this compound induces apoptosis in these cell lines, with IC50 values ranging from 15 to 25 µM, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the hydrazone linkage and the aromatic substitution pattern on the biological activity of the compound. Modifications in the phenyl ring or alterations in the pyridine moiety significantly affect both the antibacterial and anticancer activities.

Key Findings:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Pyridine Variants : Different substitutions on the pyridine ring can modulate cytotoxicity against cancer cells.

Case Studies

In a comparative study involving various hydrazones, this compound was found to outperform several known antibacterial agents in terms of potency against resistant bacterial strains.

Example Case Study:

A research team evaluated a series of hydrazones for their antibacterial efficacy. This compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction between pyridine-2-carbohydrazide and 4-methylbenzaldehyde. Typical conditions include refluxing in ethanol (70–80°C, 6–8 hours) with catalytic acetic acid. Optimization involves:

  • Molar ratio : 1:1.2 (aldehyde:hydrazide) to minimize unreacted starting material .

  • Solvent selection : Ethanol or methanol for improved solubility of intermediates .

  • Purity monitoring : Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) to track reaction progress .

    • Key Data :
ParameterOptimal ValueImpact on Yield
Temperature75°CMaximizes imine bond formation
Reaction Time6 hoursReduces side-product formation
Catalyst0.5% acetic acidAccelerates condensation rate by 40%

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm the imine (CH=N) bond at δ 8.3–8.5 ppm (¹H NMR) and carbonyl (C=O) at ~165 ppm (¹³C NMR) .

  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 255) and fragmentation patterns .

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

    • Critical Note : Discrepancies in melting points (e.g., 180–185°C vs. 172–175°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the aryl ring) influence biological activity in related hydrazide derivatives?

  • Methodology :

  • Comparative SAR Analysis : Replace the 4-methyl group with electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) groups. Test antimicrobial activity using broth microdilution assays (MIC values).
  • Key Findings :
SubstituentPositionMIC (μg/mL)Mechanism
-CH₃Para32Weak DNA intercalation
-ClPara8Enhanced membrane penetration
-OCH₃Meta64Reduced lipophilicity
  • Computational Support : Molecular docking (AutoDock Vina) predicts binding affinity changes (ΔG = -7.5 kcal/mol for -Cl vs. -5.2 kcal/mol for -CH₃) to E. coli gyrase .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize dose ranges (10–100 μM) .

Solubility Optimization : Employ co-solvents (DMSO ≤0.1% v/v) to prevent aggregation in aqueous media .

Target Validation : Surface plasmon resonance (SPR) confirms direct binding to β-tubulin (KD = 12 μM) .

  • Case Study : Discrepancies in IC₅₀ values for antifungal activity (8 μM vs. 35 μM) were resolved by controlling inoculum size (1×10⁴ CFU/mL) and incubation time (24 hours) .

Q. How can crystallization techniques produce X-ray quality crystals for structural elucidation?

  • Methodology :

  • Vapor Diffusion : Hanging drop method with DMF/water (1:2 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) .
  • Critical Parameters :
FactorOptimal Range
Evaporation Rate0.5 μL/day
Additives5% glycerol
SeedingMicrocrystal introduction
  • Structural Insights : Hydrogen bonding between the hydrazide N-H and carbonyl O stabilizes the crystal lattice (N–H⋯O = 2.89 Å) .

Q. What computational methods predict binding modes with biological targets prior to experimental validation?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate 50 ns trajectories (NAMD) in explicit solvent (TIP3P water) to assess stability of the ligand-enzyme complex .

  • Binding Energy Calculations : MM-PBSA yields ΔG = -28.6 kJ/mol for topoisomerase II inhibition, correlating with experimental IC₅₀ = 15 μM .

    • Validation : Overlay docking poses (RMSD < 1.5 Å) with co-crystal structures of analogous hydrazides .

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